2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a benzylphenyl group. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromobenzylphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired dioxaborolane compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of automated systems for the addition of reagents and monitoring of the reaction can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form the corresponding borohydride.
Substitution: The benzylphenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of halogens (e.g., Br₂, Cl₂) or nitrating agents (e.g., HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated benzylphenyl derivatives.
Scientific Research Applications
2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms are used to target and destroy cancer cells.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on the reactivity of the boron atom. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the benzylphenyl group to an aryl halide, resulting in the formation of a new carbon-carbon bond. In biological systems, the boron atom can interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the dioxaborolane ring.
Benzylboronic acid: Contains a benzyl group but does not have the dioxaborolane ring.
Pinacolborane: Contains a boron atom bonded to a pinacol group instead of a benzylphenyl group.
Uniqueness
2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the benzylphenyl group and the dioxaborolane ring, which imparts distinct reactivity and stability to the compound. This combination of structural features makes it particularly valuable in various chemical transformations and applications.
Properties
CAS No. |
1334402-96-8 |
---|---|
Molecular Formula |
C19H23BO2 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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